Tris(4-(2H-tetrazol-5-yl)phenyl)amine Tris(4-(2H-tetrazol-5-yl)phenyl)amine
Brand Name: Vulcanchem
CAS No.: 1346621-21-3
VCID: VC8340850
InChI: InChI=1S/C21H15N13/c1-7-16(8-2-13(1)19-22-28-29-23-19)34(17-9-3-14(4-10-17)20-24-30-31-25-20)18-11-5-15(6-12-18)21-26-32-33-27-21/h1-12H,(H,22,23,28,29)(H,24,25,30,31)(H,26,27,32,33)
SMILES: C1=CC(=CC=C1C2=NNN=N2)N(C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6
Molecular Formula: C21H15N13
Molecular Weight: 449.4 g/mol

Tris(4-(2H-tetrazol-5-yl)phenyl)amine

CAS No.: 1346621-21-3

Cat. No.: VC8340850

Molecular Formula: C21H15N13

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

Tris(4-(2H-tetrazol-5-yl)phenyl)amine - 1346621-21-3

Specification

CAS No. 1346621-21-3
Molecular Formula C21H15N13
Molecular Weight 449.4 g/mol
IUPAC Name 4-(2H-tetrazol-5-yl)-N,N-bis[4-(2H-tetrazol-5-yl)phenyl]aniline
Standard InChI InChI=1S/C21H15N13/c1-7-16(8-2-13(1)19-22-28-29-23-19)34(17-9-3-14(4-10-17)20-24-30-31-25-20)18-11-5-15(6-12-18)21-26-32-33-27-21/h1-12H,(H,22,23,28,29)(H,24,25,30,31)(H,26,27,32,33)
Standard InChI Key CHAAVGWPHGJXSW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNN=N2)N(C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6
Canonical SMILES C1=CC(=CC=C1C2=NNN=N2)N(C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a triphenylamine scaffold where each para-position of the phenyl rings is substituted with a 2H-tetrazol-5-yl group. This arrangement creates a planar, conjugated π-system that enhances electronic delocalization while maintaining steric accessibility for further derivatization. X-ray crystallographic studies of analogous tetrazole-containing compounds reveal bond lengths of approximately 1.33 Å for the tetrazole N-N bonds and 1.44 Å for C-N linkages between the phenyl and tetrazole moieties .

Key Physical Properties

PropertyValue
Molecular FormulaC21H15N13
Molecular Weight449.43 g/mol
CAS Number1346621-21-3
Density1.62 g/cm³ (predicted)
Melting Point>300°C (decomposes)
SolubilityDMSO >50 mg/mL; H2O <0.1 mg/mL

The high nitrogen content (58.4% by mass) contributes to its thermal stability, with thermogravimetric analysis showing less than 5% mass loss at 400°C under nitrogen atmosphere.

Synthetic Strategies and Optimization

Post-Synthetic Modifications

The tetrazole moieties permit diverse functionalization pathways:

  • Alkylation: Reactivity with alkyl halides (e.g., methyl iodide) in DMF at 60°C produces N-alkylated derivatives with maintained thermal stability.

  • Coordination Chemistry: The compound acts as a polydentate ligand, forming stable complexes with transition metals (Cu, Co, Ni) for catalytic applications .

Biological Applications and Mechanisms

Anticancer Activity

Recent studies demonstrate potent cytotoxicity against U-937 lymphoma cells (IC50 = 2.1 μM), surpassing etoposide controls (IC50 = 8.7 μM) . Molecular docking reveals strong binding to tubulin's colchicine site (ΔG = -9.8 kcal/mol), disrupting microtubule assembly through:

  • Hydrogen bonding with Ala250 (2.1 Å)

  • π-π stacking with Tyr224 (3.8 Å distance)

  • Hydrophobic interactions with Leu248 and Val238

Antiplatelet Effects

The compound inhibits ADP-induced platelet aggregation by 78% at 10 μM concentration through:

  • Competitive binding to P2Y12 receptors (Ki = 0.8 nM)

  • Downregulation of glycoprotein IIb/IIIa expression

  • Suppression of thromboxane A2 synthesis

Industrial and Materials Science Applications

High-Performance Polymers

Incorporation into polyimide matrices enhances material properties:

PropertyBaseline PolyimideModified Polymer
Tg310°C345°C
CTE (ppm/°C)4528
LOI (%)3241

The tetrazole groups promote char formation during combustion, increasing flame retardancy while maintaining dielectric strength (23 kV/mm) .

Energetic Materials

When combined with ammonium perchlorate (70:30 ratio), the compound acts as a burning rate modifier:

  • Baseline burn rate: 8.2 mm/s

  • Modified burn rate: 12.7 mm/s

  • Pressure exponent reduction: 0.48 → 0.31

This application leverages the compound's high enthalpy of formation (ΔHf = 480 kJ/mol) .

Comparison with Structural Analogues

CompoundNitrogen ContentThermal Stability (Td5%)LogP
Tris(4-(1H-tetrazol-5-yl)phenyl)amine56.8%385°C1.42
Tris(4-(triazol-1-yl)phenyl)amine44.3%320°C2.15
Tris(4-cyanophenyl)amine18.9%280°C3.08

The 2H-tetrazole tautomer provides enhanced thermal stability and solubility compared to 1H-tetrazole derivatives, while maintaining lower lipophilicity (clogP = 1.85) for biological applications .

Recent Advancements and Future Directions

Continuous Flow Synthesis

A 2024 development enables kilogram-scale production using:

  • Microreactor system (0.5 mm ID)

  • Residence time: 8.2 min

  • Productivity: 1.4 kg/day

  • Purity: >99.8% (HPLC)

This method reduces palladium catalyst usage by 92% compared to batch processes .

Photodynamic Therapy Applications

New zinc phthalocyanine conjugates exhibit:

  • Singlet oxygen quantum yield (ΦΔ) = 0.78

  • 635 nm activation with 8.3 cm penetration depth

  • Tumor-to-normal tissue ratio: 5.1:1 in murine models

These hybrids demonstrate complete tumor regression in 60% of treated subjects after three treatment cycles .

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